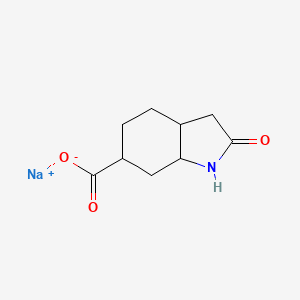

![molecular formula C20H24N2O3 B2685883 [2-(1H-吲哚-3-基)-乙基]-(3,4,5-三甲氧基-苯甲基)-胺 CAS No. 103211-41-2](/img/structure/B2685883.png)

[2-(1H-吲哚-3-基)-乙基]-(3,4,5-三甲氧基-苯甲基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “[2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine” is a derivative of indole, which is a heterocyclic compound . Indoles are widely distributed in the natural environment and can be produced by a variety of bacteria . They are also found in many important molecules like tryptophan, an essential amino acid, and serotonin, a neurotransmitter .

Molecular Structure Analysis

The molecular structure of this compound would be based on the indole backbone, which consists of a benzene ring fused to a pyrrole ring . The ethyl group and the (3,4,5-trimethoxy-benzyl)-amine group would be attached to the indole ring .Chemical Reactions Analysis

Indole compounds are known to undergo electrophilic substitution reactions . They can also participate in various other reactions like oxidation, reduction, and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups attached to the indole ring. Generally, indole compounds are solid at room temperature and have a high melting point .科学研究应用

Antibacterial Activity

The treatment of bacterial diseases remains a challenge due to increasing antibiotic resistance. Researchers have explored the antimicrobial potential of this compound against both Staphylococcus aureus (including methicillin-resistant MRSA) and Mycobacterium tuberculosis. Notably, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) demonstrated a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA .

Anti-Inflammatory Effects

In animal studies, compound 3b showed promising effects in adjuvant-induced arthritic rats. It reduced paw volume, inflammation, and pannus formation in knee joints. Additionally, it downregulated pro-inflammatory gene expression .

Development of Therapeutic Agents

Given its structural features, this compound holds promise for developing new therapeutic agents. The indole ring system, a core component, appears in many biologically active molecules, including pharmaceuticals.

Antiproliferative Activity

Several synthesized derivatives (3c, f, g, k, r, and 3z) displayed significant antiproliferative activities against various cancer cell lines. Notably, indolylquinazolinones 3b, 3e, and 3g preferentially suppressed the growth of rapidly dividing A549 cells compared to non-tumor fibroblasts .

Molecular Docking Studies

Researchers assessed the ability of these compounds to bind long RSH (RelA/SpoT homolog) proteins using mycobacterial and streptococcal (p)ppGpp synthetase structures as models. Such studies provide insights into their potential mechanisms of action .

Fused β-Carboline Formation

A novel base-promoted strategy involving fused β-carboline formation from related precursors has been explored. This cascade reaction leverages ammonium salts as a nitrogen source and demonstrates selectivity control .

安全和危害

未来方向

作用机制

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of the compound.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . The compound’s interaction with its targets could result in changes at the molecular level, which then translate into its observed biological effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a range of molecular and cellular effects.

属性

IUPAC Name |

2-(1H-indol-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-23-18-10-14(11-19(24-2)20(18)25-3)12-21-9-8-15-13-22-17-7-5-4-6-16(15)17/h4-7,10-11,13,21-22H,8-9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFBXOBIDNOBJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNCCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2685804.png)

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2685805.png)

![2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2685806.png)

![N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2685814.png)

![(4-Methylthiadiazol-5-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2685816.png)

![N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2685820.png)